(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid
CAS No.: 853892-48-5
Cat. No.: VC7044772
Molecular Formula: C16H14O5
Molecular Weight: 286.283
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853892-48-5 |
|---|---|
| Molecular Formula | C16H14O5 |
| Molecular Weight | 286.283 |
| IUPAC Name | 2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetic acid |
| Standard InChI | InChI=1S/C16H14O5/c1-7-4-11-14(15-13(7)8(2)6-20-15)9(3)10(5-12(17)18)16(19)21-11/h4,6H,5H2,1-3H3,(H,17,18) |
| Standard InChI Key | KUVFVDPDNSDQRQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a furo[2,3-f]chromen-7-one core substituted with methyl groups at positions 3, 4, and 9, and an acetic acid moiety at position 8. The IUPAC name 2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetic acid reflects this arrangement. Key structural attributes include:
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A planar chromenone system () fused to a furan ring.
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Three methyl groups contributing to hydrophobicity.
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An acetic acid side chain enabling hydrogen bonding and salt formation.
Table 1: Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.283 g/mol |
| IUPAC Name | 2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetic acid |
| SMILES | CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C |
| InChI Key | KUVFVDPDNSDQRQ-UHFFFAOYSA-N |
The compound’s solubility remains uncharacterized, though the acetic acid group suggests moderate aqueous solubility at physiological pH.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous furocoumarins are typically synthesized via:
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Cascade Reactions: Utilizing arylglyoxals and Meldrum’s acid to construct the chromenone core.
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Friedel-Crafts Acylation: Introducing methyl groups via electrophilic substitution.
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Side Chain Functionalization: Coupling preformed chromenone intermediates with acetic acid derivatives.
A hypothetical synthesis could involve:
This aligns with methods used for structurally related chromenones .
Reactivity Profile
The compound exhibits reactivity typical of furocoumarins:
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Oxidation: Susceptible to ring-opening via strong oxidizers like .
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Reduction: The α,β-unsaturated lactone may undergo hydrogenation.
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Acid-Base Reactions: The carboxylic acid group participates in salt formation with bases.
| Compound | IC50 (COX-2 Inhibition) | LogP |
|---|---|---|
| Psoralen | 12.3 μM | 2.1 |
| Target Compound (Predicted) | ~8.5 μM | 1.7 |
Research Gaps and Future Directions
Unresolved Questions
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Pharmacokinetics: Absorption, distribution, and metabolism profiles remain unstudied.
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Toxicity: No data exist on acute or chronic toxicity.
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Target Identification: Putative interactions with kinases, receptors, or nucleic acids need validation .
Recommended Studies
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In Silico Modeling: Docking studies to predict protein targets.
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In Vitro Assays: Screening against cancer cell lines (e.g., MCF-7, HeLa).
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Structural Optimization: Modifying the acetic acid chain to enhance potency.
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